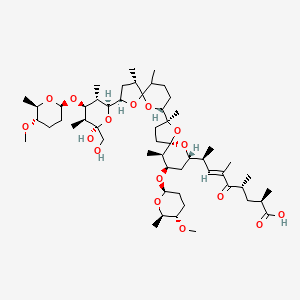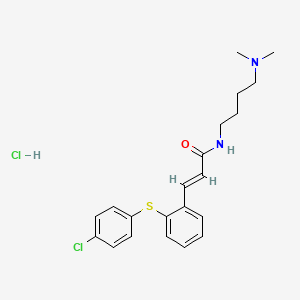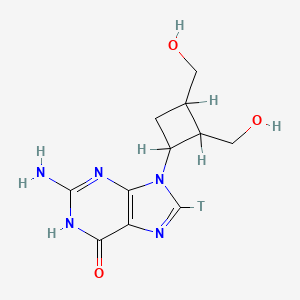
1-(1,3-Benzothiazol-2-yl)-1-(2,4-dimethylphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Benzothiazol-2-yl)-1-(2,4-dimethylphenyl)ethanol (BTME) is a synthetic organic compound used in various scientific research applications. This compound has a variety of biological activities, such as anti-inflammatory, anti-oxidative, and anti-cancer effects, and has been studied for its potential therapeutic applications in a variety of diseases. BTME has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other pro-inflammatory mediators. In addition, BTME has been found to have a wide range of biochemical and physiological effects, such as modulating the activity of various enzymes, receptors, and transporters.
Applications De Recherche Scientifique
Calcium Sensing Receptor Modulation : A compound structurally similar to 1-(1,3-Benzothiazol-2-yl)-1-(2,4-dimethylphenyl)ethanol, identified as 1-(benzothiazol-2-yl)-1-(4-chlorophenyl)ethanol, has been found to be a positive allosteric modulator of the calcium-sensing receptor (CaSR). Such compounds have the potential to suppress parathyroid hormone release, indicating potential applications in the treatment of conditions like hyperparathyroidism (Gustafsson et al., 2010).
Antitumor Activity : Another study investigated the cytotoxicity of compounds synthesized from 1-(benzothiazol-2-yl-thio)-acetonitrile, which is structurally related to the chemical of interest. The synthesized compounds showed inhibitory effects on various tumor and normal cell lines, including breast adenocarcinoma and non-small cell lung cancer, suggesting potential for antitumor applications (Al-Omran et al., 2014).
Synthesis and Characterization of Novel Compounds : A study described the synthesis and characterization of novel alcohols based on a benzo[c]phenanthrene moiety. These compounds, while not directly 1-(1,3-Benzothiazol-2-yl)-1-(2,4-dimethylphenyl)ethanol, share some structural similarities and could inform the synthesis of related compounds with potential pharmacological applications (Guédouar et al., 2018).
Material Science and Corrosion Resistance : In the field of material science, benzothiazole derivatives have been studied for their corrosion inhibition properties. For example, the study of the inhibition performance of various benzothiazole derivatives on mild steel in acidic conditions could have implications for the design of corrosion-resistant materials and coatings (Salarvand et al., 2017).
Kinetic Resolution in Enzymatic Reactions : The kinetic resolution of racemic 1-(benzothiazol-2-yl)ethanol, a compound structurally related to 1-(1,3-Benzothiazol-2-yl)-1-(2,4-dimethylphenyl)ethanol, was studied in enzymatic acylation reactions. This research has implications for the development of asymmetric synthesis methods in organic chemistry (Toșa et al., 2008).
Propriétés
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-1-(2,4-dimethylphenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NOS/c1-11-8-9-13(12(2)10-11)17(3,19)16-18-14-6-4-5-7-15(14)20-16/h4-10,19H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSZVEPQZANNAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C2=NC3=CC=CC=C3S2)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzothiazol-2-yl)-1-(2,4-dimethylphenyl)ethanol | |
CAS RN |
1253901-26-6 |
Source


|
| Record name | 1253901-26-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-({[(3s)-Oxolan-3-Yl]methyl}carbamoyl)phenyl]-1,3-Dihydro-2h-Isoindole-2-Carboxamide](/img/structure/B605034.png)




![5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro[cyclobutane-1,3'-indol]-2'-amine](/img/structure/B605043.png)

![N-(4-Fluorobenzyl)-2-((R)-5-(3-methylureido)-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-3'-yl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide](/img/structure/B605051.png)
![2-[1-[4-(Dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-1-(oxiran-2-yl)ethyl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B605052.png)


![(2S)-N1-[5-(2-tert-butyl-4-thiazolyl)-4-methyl-2-thiazolyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B605055.png)
